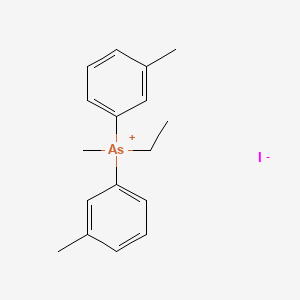![molecular formula C12H12F6N2O6 B14450330 Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- CAS No. 79383-26-9](/img/structure/B14450330.png)
Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- is a synthetic nucleoside analog. It is structurally similar to deoxyuridine but contains additional trifluoromethyl and hydroxy groups, which can significantly alter its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- typically involves multiple steps, starting from commercially available uridine derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
化学反应分析
Types of Reactions
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
科学研究应用
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into DNA to study replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- involves its incorporation into DNA, where it can disrupt normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA synthesis and repair, such as DNA polymerases and thymidylate synthase .
相似化合物的比较
Similar Compounds
Deoxyuridine: Lacks the trifluoromethyl and hydroxy groups, making it less potent in certain applications.
Idoxuridine: Contains an iodine atom instead of the trifluoromethyl group, used as an antiviral agent.
Trifluridine: Similar to idoxuridine but with a trifluoromethyl group, used in the treatment of viral infections.
Uniqueness
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- is unique due to its trifluoromethyl and hydroxy groups, which enhance its stability and biological activity. These modifications make it more effective in inhibiting viral replication and inducing apoptosis compared to its analogs .
属性
CAS 编号 |
79383-26-9 |
|---|---|
分子式 |
C12H12F6N2O6 |
分子量 |
394.22 g/mol |
IUPAC 名称 |
5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12F6N2O6/c13-11(14,15)10(25,12(16,17)18)4-2-20(9(24)19-8(4)23)7-1-5(22)6(3-21)26-7/h2,5-7,21-22,25H,1,3H2,(H,19,23,24)/t5-,6+,7+/m0/s1 |
InChI 键 |
JAVXAEOQEKAYNL-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


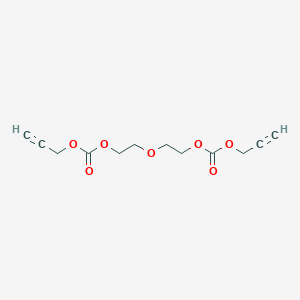
acetonitrile](/img/structure/B14450252.png)
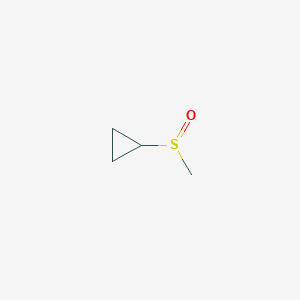

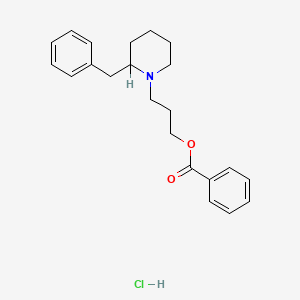
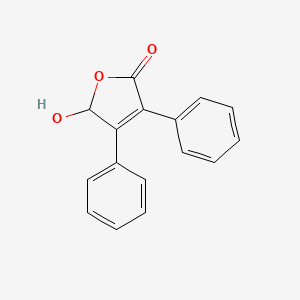

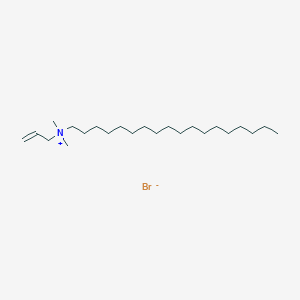

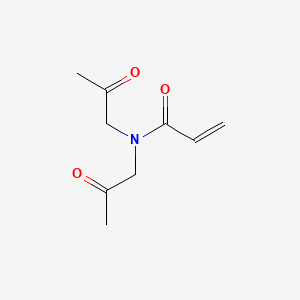

![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)

